5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 944897-41-0
VCID: VC0031950
InChI: InChI=1S/C4H2F3N3O2/c5-4(6,7)3-8-1(2(11)12)9-10-3/h(H,11,12)(H,8,9,10)
SMILES: C1(=NNC(=N1)C(F)(F)F)C(=O)O
Molecular Formula: C4H2F3N3O2
Molecular Weight: 181.074

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid

CAS No.: 944897-41-0

Cat. No.: VC0031950

Molecular Formula: C4H2F3N3O2

Molecular Weight: 181.074

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid - 944897-41-0

Specification

CAS No. 944897-41-0
Molecular Formula C4H2F3N3O2
Molecular Weight 181.074
IUPAC Name 5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid
Standard InChI InChI=1S/C4H2F3N3O2/c5-4(6,7)3-8-1(2(11)12)9-10-3/h(H,11,12)(H,8,9,10)
Standard InChI Key LFQNIGPMFGXDDD-UHFFFAOYSA-N
SMILES C1(=NNC(=N1)C(F)(F)F)C(=O)O

Introduction

Physical and Chemical Properties

PropertyValueSource
CAS Number944897-41-0
Molecular FormulaC4H2F3N3O2
Molecular Weight181.074 g/mol
Physical StateSolid (presumed)-
PubChem Compound ID28948850

The compound likely exhibits moderate solubility in polar organic solvents such as alcohols, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), with limited solubility in water. This solubility profile would be consistent with other functionalized triazole compounds that contain both polar and non-polar structural elements.

Chemical Reactivity

The chemical reactivity of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid is determined by its functional groups and heterocyclic structure. The carboxylic acid moiety serves as a primary site for chemical transformations, allowing for diverse reactions including:

  • Esterification reactions with alcohols to form corresponding esters

  • Amidation reactions with amines to form amide derivatives

  • Reduction to form alcohols or aldehydes

  • Decarboxylation under specific conditions

The triazole ring provides multiple nitrogen atoms that can participate in coordination chemistry with metal ions or act as hydrogen bond acceptors. The trifluoromethyl group, being strongly electron-withdrawing, influences the electronic distribution within the molecule, affecting the acidity of the NH and COOH protons and the nucleophilicity of the nitrogen atoms.

The presence of multiple functional groups makes this compound a versatile building block for the synthesis of more complex structures with applications in materials science and potentially pharmaceutical development.

Synthesis Methods

Modern Synthetic Methodologies

Contemporary approaches to synthesizing 1,2,4-triazole derivatives have evolved to incorporate more efficient and environmentally friendly methodologies. For related fluorinated heterocycles, researchers have developed "an easy to handle high-efficient approach to 5-polyfluoroalkyl-1,2,4-triazole-3-thiones" with yields up to 91% . These advanced methodologies could potentially be adapted for the synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid.

Modern synthetic strategies might include:

  • Microwave-assisted synthesis: This approach can significantly reduce reaction times and sometimes improve yields for heterocycle formation.

  • One-pot multi-component reactions: These streamline the synthetic process by eliminating the need for isolation and purification of intermediates.

  • Catalytic methods: The use of appropriate catalysts can enhance reaction efficiency and selectivity.

  • Green chemistry approaches: These include solvent-free reactions, use of recyclable catalysts, and other environmentally benign methodologies.

Optimization Strategies

Optimizing the synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid would focus on improving yield, purity, and process sustainability. Based on research with related compounds, several factors have been identified as critical for optimization:

Applications and Significance

Materials Science Applications

Triazole derivatives have found significant applications in materials science, particularly in the development of energetic materials. Research indicates that derivatives prepared from related triazole carboxylic acids exhibit desirable properties including "good thermostability (Td = 166.5–324.5 °C), low sensitivities (impact sensitivity IS ≥ 20 J; friction sensitivity FS ≥ 360 N), good detonation performance (Dv = 7905–8753 m s–1), and positive heats of formation (ΔHf = 295.9–1121.1 kJ mol–1)" .

The incorporation of a trifluoromethyl group in 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid could potentially enhance these properties, particularly thermal stability and performance characteristics. Specific compound 6 described in the research, derived from a triazole carboxylic acid, demonstrated "a high decomposition temperature (Td = 324.5 °C), a high density (ρ = 1.859 g cm–3), low sensitivities (IS > 40 J; FS > 360 N), and a decent detonation performance (Dv = 8406 m s–1; P = 29.2 GPa)" . These properties make such materials superior to some traditional heat-resistant explosives.

Beyond energetic materials, fluorinated heterocycles like 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid could potentially find applications in:

  • Liquid crystals and electronic materials

  • Polymeric materials with enhanced thermal and chemical resistance

  • Surfactants and surface-active materials

  • Coordination compounds for catalysis or sensing applications

Synthetic Building Block Applications

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid represents a valuable synthetic intermediate due to its bifunctional nature, containing both a heterocyclic core and a reactive carboxylic acid group. This combination facilitates its incorporation into more complex molecular architectures through various transformations:

  • The carboxylic acid group serves as a convenient handle for:

    • Amide bond formation with diverse amines

    • Esterification with alcohols

    • Reduction to alcohols or aldehydes

    • Decarboxylative coupling reactions

  • The triazole core provides:

    • Multiple nitrogen atoms for coordination chemistry

    • Sites for further functionalization

    • A rigid structural element that can influence molecular conformation

  • The trifluoromethyl group contributes:

    • A site for potential cross-coupling reactions

    • Electronic effects that can modulate reactivity

    • Enhanced lipophilicity in the final compounds

These structural features collectively position 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid as a versatile building block for accessing diverse chemical space in both academic research and industrial applications.

Related Compounds and Structural Analogs

Structural Analogs

Several structural analogs of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid have been identified in the research literature, each with distinct properties and applications:

  • 5-Phenyl-4H- triazole-3-carboxylic acid (CAS: 7200-46-6): This analog maintains the same triazole-carboxylic acid core structure but replaces the trifluoromethyl group with a phenyl substituent at position 5 . With a molecular formula of C9H7N3O2 and molecular weight of 189.171 g/mol, this compound offers different electronic and steric properties compared to the fluorinated analog.

  • 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid: Used as a precursor for energetic materials , this compound features an oxo group at position 5 instead of a trifluoromethyl group, significantly altering its chemical reactivity and physical properties.

  • 5-Polyfluoroalkyl-1,2,4-triazole-3-thiones: These compounds contain a thione group (C=S) at position 3 instead of a carboxylic acid, along with various polyfluoroalkyl groups at position 5 . They represent an important class of sulfur-containing heterocycles with different reactivity profiles.

Table 2: Comparison of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid with Structural Analogs

CompoundPosition 3Position 5Molecular FormulaMolecular Weight (g/mol)Source
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acidCarboxylic acidTrifluoromethylC4H2F3N3O2181.074
5-Phenyl-4H- triazole-3-carboxylic acidCarboxylic acidPhenylC9H7N3O2189.171
5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acidCarboxylic acidOxo--
5-Polyfluoroalkyl-1,2,4-triazole-3-thionesThioneVarious polyfluoroalkylVariesVaries

These structural variations significantly influence physicochemical properties, reactivity patterns, and potential applications of each compound, highlighting the versatility of the triazole scaffold in molecular design.

Analytical Characterization Methods

Purification Strategies

Obtaining high-purity 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid is crucial for research applications and further synthetic transformations. Effective purification strategies would leverage the compound's physicochemical properties:

  • Recrystallization: Utilizing appropriate solvent systems based on differential solubility. For heterocyclic carboxylic acids, solvent pairs such as ethanol/water or acetone/hexane might be effective.

  • Column chromatography: Using silica gel or other appropriate stationary phases with optimized mobile phase compositions, potentially exploiting the compound's polarity due to its carboxylic acid functionality.

  • Acid-base extraction: Utilizing the acidic nature of both the carboxylic acid group and the triazole NH to perform selective extractions between organic and aqueous phases at controlled pH values.

  • Preparative HPLC: For achieving the highest purity levels, particularly for applications requiring analytical or pharmaceutical grade material.

The selection of purification technique would depend on the specific impurity profile, scale requirements, and intended application of the final product.

Future Research Directions

Emerging Applications

Based on the structural features and properties of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid, several promising research directions can be identified:

  • Development of novel energetic materials: Building on the research showing that triazole carboxylic acid derivatives can serve as precursors to compounds with "high decomposition temperature, high density, low sensitivities, and decent detonation performance" . The trifluoromethyl group could potentially enhance these properties further.

  • Exploration as pharmaceutical scaffolds: Investigating the compound's potential as a building block for developing bioactive molecules, particularly given the prevalence of both triazole cores and trifluoromethyl groups in pharmaceutical compounds.

  • Investigation as ligands in coordination chemistry: Studying metal complexation properties for applications in catalysis, sensing, or functional materials development.

  • Development as synthons in complex molecule synthesis: Utilizing the compound's bifunctional nature to construct more complex heterocyclic systems with targeted properties.

  • Incorporation into polymeric materials: Exploring the potential for creating fluorinated polymers with enhanced thermal stability, chemical resistance, or specific surface properties.

Synthetic Challenges and Opportunities

The continued development of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid and its derivatives presents both challenges and opportunities:

Challenges:

  • Developing more efficient and scalable synthetic routes with improved yields

  • Creating greener synthesis methods that reduce waste and utilize more environmentally benign reagents

  • Achieving complete regiocontrol in the functionalization of the triazole ring

  • Establishing comprehensive structure-property relationships to guide rational molecular design

Opportunities:

  • Exploration of novel catalytic methods for synthesis, potentially including enzymatic approaches

  • Development of one-pot multi-component reactions to streamline synthetic processes

  • Application of flow chemistry techniques for improved process control and scalability

  • Utilization of computational methods to predict properties and guide synthetic design

  • Investigation of bioisosteric relationships between this compound and other heterocyclic systems

These research directions highlight the continued relevance of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid in contemporary chemical research and its potential to contribute to advances in materials science, medicinal chemistry, and synthetic methodology.

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